C-(5-Chloro-indan-1-yl)-methylamine hydrochloride
Description
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDYOTLHTTVFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-1-indanone Intermediate
The 5-chloro-1-indanone is a key precursor in the synthesis of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride. Several methods have been reported for its preparation, with emphasis on yield, purity, and reaction conditions.
- Starting Material: 1-(4-chlorophenyl)-2-propene-1-one (chalcone derivative)
- Reaction Conditions: Hydrogen chloride gas is passed slowly into a solution of the starting material in toluene at low temperature (-5 to 10°C) under controlled pressure (1500–1875 Torr) for 4 hours.
- Process Details:
- The reaction mixture is cooled to -50°C, then hydrogen chloride gas is introduced at 0.1 L/min.
- The temperature is allowed to rise to 5°C and maintained.
- After completion, the reaction mixture is neutralized to pH 7–8 with 5% sodium hydroxide.
- The product is filtered and dried.
- Yield and Purity: The method yields 5-chloro-1-indanone with 95.1% yield and 98.4% purity by HPLC.
This method is advantageous due to its high yield and straightforward workup.
Amination to Form C-(5-Chloro-indan-1-yl)-methylamine
The conversion of 5-chloro-1-indanone to the corresponding methylamine derivative involves reductive amination or nucleophilic substitution strategies.
- Reductive Amination:
- React 5-chloro-1-indanone with methylamine in the presence of a reducing agent such as sodium borohydride or catalytic hydrogenation.
- Titanium tetrachloride can be used to activate the carbonyl group facilitating imine formation.
- The resulting imine intermediate is reduced to the amine.
- Alternative Route:
- Reduction of 5-chloro-1-indanone to 5-chloro-indan-1-ol.
- Conversion of the alcohol to a good leaving group (e.g., chloride via thionyl chloride).
- Subsequent nucleophilic substitution with methylamine to yield the methylamine derivative.
- The reaction can produce cis- and trans-isomers depending on the reduction and substitution steps.
- Careful control of reaction conditions and purification (e.g., recrystallization) is necessary to isolate the desired isomer.
Formation of Hydrochloride Salt
The free base C-(5-Chloro-indan-1-yl)-methylamine is typically converted to its hydrochloride salt for improved stability and handling:
- The amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether).
- The salt precipitates out and is isolated by filtration and drying.
- This step ensures the compound is in a stable, crystalline form suitable for storage and further applications.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 5-Chloro-1-indanone synthesis | 1-(4-chlorophenyl)-2-propene-1-one, HCl gas, toluene, -5 to 10°C, 4 h | 95.1 | High purity (98.4% by HPLC) |
| Reductive amination | 5-chloro-1-indanone, methylamine, TiCl4, NaBH4 | Variable | Control of cis/trans isomers necessary |
| Alcohol conversion route | Reduction to alcohol, thionyl chloride, methylamine | Variable | Alternative to direct reductive amination |
| Hydrochloride salt formation | HCl in ethanol or ether | Quantitative | Stabilizes amine as crystalline salt |
Research Findings and Optimization Notes
- The synthesis of 5-chloro-1-indanone via HCl addition to the chalcone derivative is well-established with high yield and purity, making it a reliable precursor for further functionalization.
- Reductive amination using titanium tetrachloride and sodium borohydride is effective but requires stereochemical control to obtain the desired isomer of the amine.
- Alternative methods involving conversion of the alcohol intermediate to a chloride followed by nucleophilic substitution with methylamine provide a complementary approach, potentially useful when stereoselectivity is critical.
- Formation of the hydrochloride salt is a straightforward acid-base reaction that enhances compound stability and facilitates purification.
- No significant racemization or degradation occurs during these steps when optimized conditions are applied, ensuring high enantiopurity and chemical integrity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: C-(5-Chloro-indan-1-yl)-methylamine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indan-1-one derivatives.
Reduction: Formation of indan-1-yl-methylamine derivatives.
Substitution: Formation of various substituted indane derivatives.
Scientific Research Applications
Pharmaceutical Development
C-(5-Chloro-indan-1-yl)-methylamine hydrochloride serves as a vital building block in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity. The compound is part of the Mannich reaction, which is known for generating biologically active compounds with potential therapeutic effects.
Case Study: Neurological Disorders
Research indicates that derivatives of C-(5-Chloro-indan-1-yl)-methylamine have shown promise in modulating neurotransmitter systems. A study published in PMC highlighted the potential of Mannich bases to act as anticonvulsants and analgesics, showcasing their relevance in treating conditions like epilepsy and chronic pain .
Organic Synthesis
In organic chemistry, this compound is utilized for creating complex molecules. Its reactivity allows chemists to explore new synthetic pathways, leading to the development of innovative materials.
Applications in Synthesis
The compound can be employed in various chemical reactions, such as:
- Aza-Diels–Alder reactions : This application is crucial for synthesizing tetrahydropyridines.
- Mannich reactions : These reactions facilitate the introduction of aminomethyl groups into substrates, enhancing their biological activity .
Biochemical Research
This compound is significant in biochemical studies related to neurotransmitter systems. Its role in exploring brain function has implications for understanding mental health disorders.
Insights into Neurotransmitter Systems
Studies have demonstrated that compounds derived from C-(5-Chloro-indan-1-yl)-methylamine can influence neurotransmitter release and receptor binding, providing insights into potential therapeutic targets for conditions such as depression and anxiety .
Material Science
The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings. These materials can exhibit improved durability and performance in various applications.
Development of Advanced Materials
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for industrial applications .
Analytical Chemistry
In analytical chemistry, this compound acts as a reagent for identifying and quantifying other compounds within complex mixtures. Its utility in chromatographic methods has been well-documented.
Role as a Reagent
The compound's ability to form stable complexes with various analytes aids researchers in developing sensitive analytical methods, crucial for quality control in pharmaceutical manufacturing .
Summary Table of Applications
Mechanism of Action
The mechanism of action of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : C-(5-Chloro-indan-1-yl)-methylamine hydrochloride
- CAS Number : 1965309-39-0
- Molecular Formula : C₁₀H₁₃Cl₂N
- Molecular Weight : 218.12 g/mol
- Purity : ≥98%
Structural Features :
The compound consists of an indan ring system (a fused bicyclic structure of benzene and cyclopentane) substituted with a chlorine atom at position 3. A methylamine group is attached to the indan scaffold, and the molecule exists as a hydrochloride salt .
Structural and Functional Comparisons
Table 1: Structural Comparison
Key Observations :
- Indan vs. Naphthalene/Benzoxazole : The indan core in the target compound provides a rigid bicyclic structure, distinct from the naphthalene in butenafine or the benzoxazole heterocycle in the benzoxazole derivative. These structural differences influence lipophilicity, bioavailability, and target binding .
- Chlorine Substitution : The 5-Cl position in the indan system may enhance electronic effects or steric interactions compared to chlorine in benzoxazole derivatives .
- Amine Group : All compounds feature a methylamine hydrochloride group, critical for solubility and ionic interactions in biological systems .
Challenges :
- The indan derivative’s synthesis likely requires precise control over chlorination and amine group attachment to avoid side products, similar to indole synthesis challenges noted in .
- Butenafine’s complex structure demands multi-step purification, whereas methylamine HCl is straightforward to synthesize .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological and Physical Data
Key Findings :
- Antifungal Potential: Butenafine’s squalene epoxidase inhibition suggests a mechanism that could be explored for the indan derivative, given structural similarities in the amine group .
- Toxicity : Methylamine HCl has well-characterized toxicity (e.g., LD₅₀ in rats), while data for the indan derivative are lacking .
Market and Industrial Relevance
Table 4: Commercial and Regulatory Status
Insights :
- The indan derivative is primarily a research chemical, whereas butenafine and methylamine HCl have established industrial roles .
Biological Activity
C-(5-Chloro-indan-1-yl)-methylamine hydrochloride is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic effects. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloroindan with methylamine, followed by the formation of the hydrochloride salt. The precise synthetic route may vary, but it generally includes steps such as:
- Formation of Indan Derivative : Starting with 5-chloroindan, the compound undergoes alkylation with methylamine.
- Hydrochloride Formation : The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt.
Antiproliferative Effects
Recent studies have indicated that compounds similar to C-(5-Chloro-indan-1-yl)-methylamine exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of related compounds have shown IC50 values ranging from 1.45 to 4.25 μM against cancer cell lines such as Capan-1 and HL-60 . These findings suggest that this compound may also possess similar properties.
The mechanism by which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : Studies on similar compounds have shown a dose-dependent accumulation of cells in the G2/M phase, indicating a potential cell cycle-specific mechanism .
- Selective Cytotoxicity : Compounds in this class have demonstrated selective toxicity towards cancerous cells while sparing normal peripheral blood mononuclear cells (PBMC), highlighting a therapeutic window for cancer treatment .
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative activity of various derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines, including those resistant to standard therapies. The study highlighted that at concentrations as low as 10 µM, significant reductions in cell viability were observed .
Case Study 2: Selectivity in Cancer Therapy
Another investigation focused on the selectivity of similar compounds towards cancerous versus non-cancerous cells. Results indicated that while high doses affected PBMC viability, lower concentrations had minimal impact, suggesting that this compound could be developed as a selective agent in cancer therapy .
Summary of Research Findings
Q & A
Q. What are the standard synthetic routes for preparing C-(5-Chloro-indan-1-yl)-methylamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes: (1) Formation of the indan backbone via Friedel-Crafts alkylation or cyclization of pre-functionalized precursors. (2) Introduction of the chloro substituent at the 5-position using electrophilic chlorination (e.g., Cl₂/FeCl₃) or directed ortho-metallation. (3) Methylamine incorporation via reductive amination (e.g., NaBH₃CN with formaldehyde) or nucleophilic substitution of a halide intermediate.
- Critical Factors : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of methylamine sources (e.g., methylamine hydrochloride in methanol) significantly affect yield. For example, excess methylamine hydrochloride (2–3 eq.) improves substitution efficiency .
- Validation : Monitor intermediates via TLC or HPLC and confirm final product purity (>95%) using NMR and mass spectrometry.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential irritant properties .
- Storage : Store in airtight, moisture-resistant containers at 2–8°C to prevent hygroscopic degradation. Incompatible with strong oxidizers (e.g., HNO₃) and bases; segregate accordingly .
- Spill Management : Neutralize spills with dilute acetic acid (5%) followed by absorption with inert material (e.g., vermiculite) .
Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with C18 columns, using a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Optimize retention by adjusting pH (3–5) and methanol concentration (10–30%) to resolve amine-related impurities .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm indan ring substitution patterns and methylamine integration. FT-IR for characteristic N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass Spec : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic chlorine pattern .
Advanced Research Questions
Q. How can contradictions in thermal stability data under varying humidity conditions be resolved?
- Methodological Answer :
- Experimental Design : Conduct controlled stability studies using thermogravimetric analysis (TGA) at 25–150°C under 0–90% relative humidity (RH). Compare weight loss profiles to identify degradation thresholds (e.g., deliquescence at >70% RH) .
- Modeling : Apply thermodynamic models (e.g., OLI Systems’ electrolyte framework) to predict solid-liquid-vapor equilibria and validate against experimental solubility curves. Phase diagrams can clarify discrepancies in reported melting points (e.g., 225–233°C) .
- Mitigation : Use desiccants (e.g., silica gel) during storage and avoid prolonged exposure to ambient humidity during synthesis.
Q. What strategies optimize reaction yields when steric hindrance from the 5-chloro substituent limits methylamine incorporation?
- Methodological Answer :
- Catalysis : Employ palladium-catalyzed Buchwald-Hartwig amination to bypass steric effects. Use BrettPhos or RuPhos ligands for enhanced coupling efficiency .
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMSO) to stabilize transition states. Microwave-assisted synthesis (100–120°C, 30 min) can accelerate kinetics .
- Alternative Routes : Explore indirect methods, such as introducing a nitro group followed by reduction to amine (e.g., H₂/Pd-C), to circumvent direct substitution challenges .
Q. How can factorial design improve chromatographic method development for impurity profiling?
- Methodological Answer :
- Design : Implement a 3-factor (pH, methanol concentration, ion-pair reagent) Box-Behnken design to optimize resolution of methylamine-related byproducts (e.g., dimethylamine derivatives). Use response surface methodology (RSM) to identify optimal conditions .
- Validation : Spike samples with known impurities (e.g., 2-chloro-indan derivatives) and validate separation using peak symmetry (>0.9) and resolution (>1.5).
- Troubleshooting : Adjust column temperature (30–50°C) to reduce tailing caused by amine adsorption on silica .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
